2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- Monoamine Oxidase Inhibitory Activity : Compounds structurally similar to the specified chemical have been synthesized and evaluated for their monoamine oxidase (MAO) inhibitory activity, which is crucial for developing therapeutic agents for neurological disorders. For example, Ahmad et al. (2019) reported on the synthesis and biological evaluation of dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine dioxides as selective inhibitors of MAO A and B, suggesting their potential as neuroprotective agents (Ahmad et al., 2019).
Multicomponent Synthesis
- Three-Component Interaction : Research by Lega et al. (2016) focused on the multicomponent synthesis of related compounds, demonstrating the complexity and versatility of synthetic routes to generate novel dihydropyrano[3,2-c][2,1]benzothiazine dioxides, emphasizing the synthetic adaptability of these compounds in creating a variety of derivatives (Lega et al., 2016).
Antimicrobial Activity
- Evaluation of Antimicrobial Properties : Some derivatives of the specified chemical structure have been synthesized and assessed for their antimicrobial properties. For instance, research conducted by Lega et al. (2017) involved the synthesis of 4,6-dihydropyrano[3,2-c][2,1]benzothiazine dioxides and their evaluation for antibacterial and antifungal activities, highlighting the compound's potential in antimicrobial research (Lega et al., 2017).
Anticancer and Antimicrobial Scaffolds
- Potential Anticancer Applications : The synthesis of dihydropyrano[2,3-c]pyrazoles, investigated for their potential as anticancer scaffolds, showcases the therapeutic potential of these compounds. Nimbalkar et al. (2017) described a one-pot, four-component condensation reaction catalyzed by Brønsted acid ionic liquid, illustrating innovative approaches to synthesizing compounds with potential anticancer activity (Nimbalkar et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other indole derivatives . This interaction could involve binding to the target receptors, leading to changes in their activity and subsequent changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, cancer, viral infections, and other diseases .
Result of Action
Based on the known biological activities of similar compounds, it can be inferred that this compound could have a variety of effects at the molecular and cellular level . These effects could include changes in cell signaling, gene expression, and other cellular processes .
Properties
IUPAC Name |
2-amino-6-[(3-methylphenyl)methyl]-5,5-dioxo-4-phenyl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-17-8-7-9-18(14-17)16-29-22-13-6-5-12-20(22)24-25(33(29,30)31)23(19-10-3-2-4-11-19)21(15-27)26(28)32-24/h2-14,23H,16,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOGIGHHNQPSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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